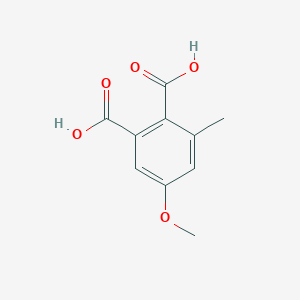
5-Methoxy-3-methylphthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3-methylphthalic acid: is an organic compound with the molecular formula C10H10O5 and a molecular weight of 210.185 g/mol . It is a derivative of phthalic acid, characterized by the presence of a methoxy group at the 5-position and a methyl group at the 3-position on the aromatic ring. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-methylphthalic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic precursor, such as 3-methylphthalic anhydride.
Methoxylation: The precursor undergoes a methoxylation reaction, where a methoxy group is introduced at the 5-position. This can be achieved using methanol in the presence of a catalyst like sulfuric acid.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-3-methylphthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed:
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: 5-Methoxy-3-methylphthalic acid is used as a building block in organic synthesis, particularly in the development of novel aromatic compounds and polymers.
Biology: In biological research, this compound can be used to study the effects of methoxy and methyl substituents on the biological activity of aromatic acids.
Medicine: While not used therapeutically, this compound can serve as a reference compound in pharmacological studies to understand the structure-activity relationships of related compounds.
Industry: In industrial applications, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methylphthalic acid is not well-documented, as it is primarily used in research settings. its effects are likely related to its chemical structure, which allows it to interact with various molecular targets and pathways. The methoxy and methyl groups can influence the compound’s reactivity and interactions with enzymes or receptors .
Comparison with Similar Compounds
Phthalic acid: The parent compound, lacking the methoxy and methyl substituents.
3-Methylphthalic acid: Similar structure but without the methoxy group.
5-Methoxyphthalic acid: Similar structure but without the methyl group.
Uniqueness: 5-Methoxy-3-methylphthalic acid is unique due to the presence of both methoxy and methyl groups, which can significantly alter its chemical and physical properties compared to its analogs. These substituents can affect the compound’s solubility, reactivity, and interactions with other molecules .
Properties
IUPAC Name |
5-methoxy-3-methylphthalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-5-3-6(15-2)4-7(9(11)12)8(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAJJSXMMCAGJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394457 |
Source


|
| Record name | 5-methoxy-3-methylphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103203-38-9 |
Source


|
| Record name | 5-methoxy-3-methylphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)











